molecular formula C8H6F3N B3188267 5-(Trifluoromethyl)-2-vinylpyridine CAS No. 204569-89-1

5-(Trifluoromethyl)-2-vinylpyridine

Cat. No.: B3188267
CAS No.: 204569-89-1
M. Wt: 173.13 g/mol
InChI Key: MJCNJWLJTBXLFW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-vinylpyridine (CAS Ref: 10-F648182) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a vinyl (-CH=CH₂) substituent at the 2-position. This compound has been explored for applications in pharmaceutical synthesis and biotechnology due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and bioavailability. However, commercial availability of this compound has been discontinued, limiting its current use in research .

Properties

CAS No.

204569-89-1

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

2-ethenyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H6F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h2-5H,1H2

InChI Key

MJCNJWLJTBXLFW-UHFFFAOYSA-N

SMILES

C=CC1=NC=C(C=C1)C(F)(F)F

Canonical SMILES

C=CC1=NC=C(C=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

The trifluoromethylpyridine scaffold is widely utilized in medicinal and agrochemical research. Below, we compare 5-(Trifluoromethyl)-2-vinylpyridine with structurally related compounds, focusing on synthesis, bioactivity, and applications.

Structural Analogues and Substitution Patterns

Compound Name Substituents Key Features Reference
This compound -CF₃ (5-position), -CH=CH₂ (2-position) Discontinued; used in drug synthesis.
2-Chloro-5-(trifluoromethyl)pyridin-3-amine -CF₃ (5), -Cl (2), -NH₂ (3) High structural similarity; potential intermediate for antitumor agents.
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine -CF₃ (2), difluoropyrrolidine (5) Bioactive; explored in kinase inhibition.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid -CF₃ (5), triazole-carboxylic acid Antitumor activity (NCI-H522 cells, GP = 68.09%).
5-Trifluoromethyl-2'-deoxyuridine -CF₃ (5), deoxyribose Antiviral/antitumor agent; incorporated into DNA with limited catabolism.
Antifungal and Herbicidal Activity
  • 1,3,4-Oxadiazole thioether derivatives (e.g., compound 5g ): Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Demonstrated herbicidal bleaching effects via SDH protein binding (PDB: 2FBW) .
  • This compound: No direct pesticidal data available, but its vinyl group may enhance reactivity in agrochemical intermediates.
Antitumor and Antiparasitic Activity
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Inhibited lung cancer cells (NCI-H522) with 68.09% growth inhibition, comparable to pyridine-triazole hybrids .
  • Pyridine-based CYP51 inhibitors (e.g., UDO, UDD): Showed efficacy against Trypanosoma cruzi (Chagas disease) comparable to posaconazole .
Metabolic Stability and Pharmacokinetics
  • Minimal incorporation into DNA (<5%) and slow catabolism in tumor tissues .
  • 5-Amino-2-(trifluoromethyl)pyridine: Associated with toxic encephalopathy and methemoglobinemia in overdose cases, highlighting the -CF₃ group's metabolic resistance .

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